

# Fmoc-Val-Cit-PAB-MMAE structure and chemical properties

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## Compound of Interest

Compound Name: **Fmoc-Val-Cit-PAB-MMAE**

Cat. No.: **B1139162**

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## Fmoc-Val-Cit-PAB-MMAE: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-Val-Cit-PAB-MMAE**, a key component in the development of Antibody-Drug Conjugates (ADCs). The guide details its chemical structure, physicochemical properties, and the underlying mechanism of action that enables targeted drug delivery. Furthermore, it outlines detailed experimental protocols for its synthesis, characterization, and the evaluation of its cytotoxic effects.

## Introduction

**Fmoc-Val-Cit-PAB-MMAE** is a drug-linker conjugate widely utilized in the field of oncology for the targeted delivery of cytotoxic agents to cancer cells.<sup>[1]</sup> It is a precursor for the potent payload in many ADCs.<sup>[2][3]</sup> The molecule is meticulously designed with several key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl carbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).<sup>[2][4]</sup> This modular design ensures stability in systemic circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.<sup>[2]</sup>

## Chemical Structure and Components

The structure of **Fmoc-Val-Cit-PAB-MMAE** is a sophisticated assembly of four distinct functional units, each playing a critical role in its overall function.



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Caption: Molecular components of **Fmoc-Val-Cit-PAB-MMAE**.

- **Fmoc Group:** The fluorenylmethyloxycarbonyl group is a common amine protecting group used in solid-phase peptide synthesis.<sup>[2]</sup> In this conjugate, it protects the N-terminal of the valine residue.
- **Val-Cit Linker:** This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.<sup>[2]</sup> This enzymatic cleavage is the primary mechanism for the targeted release of the payload.
- **PAB Spacer:** The para-aminobenzyl carbamate spacer acts as a self-immolative linker. Following the cleavage of the Val-Cit linker, the PAB spacer spontaneously undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload.
- **MMAE Payload:** Monomethyl auristatin E is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.<sup>[2]</sup> Its high cytotoxicity makes it an effective cancer-killing agent when delivered specifically to tumor cells.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Fmoc-Val-Cit-PAB-MMAE** and its derivatives is presented below.

Property	Value	Reference
Fmoc-Val-Cit-PAB-MMAE		
CAS Number	1350456-56-2	[3]
Molecular Formula	C <sub>73</sub> H <sub>104</sub> N <sub>10</sub> O <sub>14</sub>	[3]
Molecular Weight	1345.67 g/mol	[1][3]
Purity	>98%	[3]
Appearance	Pale yellow solid	[5]
Storage	Store at -20°C, sealed in dry conditions.	[3][6]
Solubility	DMSO: ≥ 30 mg/mL (22.29 mM)	[1][4][7]
MC-Val-Cit-PAB-MMAE		
CAS Number	646502-53-6	[8]
Molecular Formula	C <sub>68</sub> H <sub>105</sub> N <sub>11</sub> O <sub>15</sub>	[8]
Molecular Weight	1316.7 g/mol	[8]
Purity	98%	[8]
Storage	-20°C	[8]
Solubility	DMSO, DCM, DMF	[8]
Val-Cit-PAB-MMAE		
CAS Number	644981-35-1	[2]
Molecular Formula	Not specified	
Molecular Weight	Not specified	
Purity	Not specified	
Storage	Not specified	

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Solubility

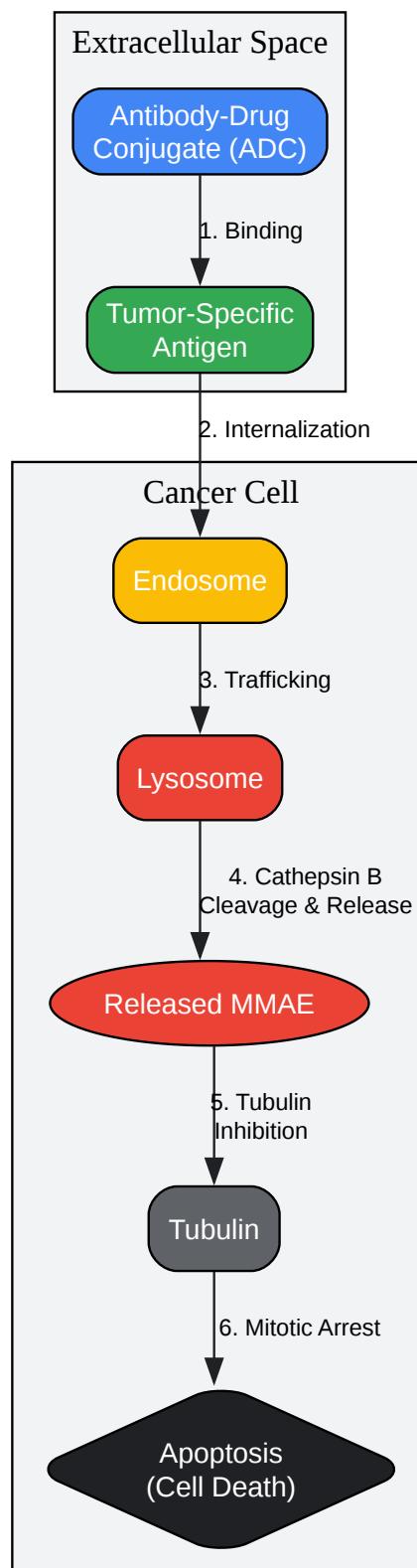
DMSO:  $\geq 110$  mg/mL (97.91 mM)

[9]

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## Mechanism of Action: Targeted Drug Release

The efficacy of ADCs constructed with **Fmoc-Val-Cit-PAB-MMAE** relies on a multi-step process that ensures the targeted release of the cytotoxic payload within cancer cells.



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Caption: Mechanism of action of an ADC utilizing a Val-Cit-PAB-MMAE linker.

- Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[2]
- Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis, forming an endosome.
- Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.
- Cleavage and Release: Within the acidic environment of the lysosome, cathepsin B, a protease, cleaves the Val-Cit dipeptide linker.[2] This is followed by the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.
- Tubulin Inhibition: The released MMAE binds to tubulin, a key component of microtubules.[2]
- Mitotic Arrest and Apoptosis: The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).

## Experimental Protocols

### Synthesis of Fmoc-Val-Cit-PAB-MMAE

This protocol describes the synthesis of **Fmoc-Val-Cit-PAB-MMAE** from the activated ester linker Fmoc-VC-PAB-PNP and MMAE.[5]

#### Materials:

- Fmoc-VC-PAB-PNP (1.1 equivalents)
- MMAE (1.0 equivalent)
- 1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)
- Anhydrous Dimethylformamide (DMF)
- Dry Pyridine
- High-Performance Liquid Chromatography (HPLC) for reaction monitoring

- Semi-preparative HPLC for purification
- Lyophilizer

Procedure:

- Dissolve Fmoc-VC-PAB-PNP (64 mg, 84  $\mu$ mol), MMAE (56 mg, 76  $\mu$ mol), and HOEt (10 mg, 76  $\mu$ mol) in a mixture of anhydrous DMF (2 mL) and dry pyridine (0.5 mL).[5]
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction using HPLC.
- Upon completion of the reaction, purify the crude product by semi-preparative HPLC.
- Lyophilize the purified fractions to obtain Fmoc-VC-PAB-MMAE as a pale yellow solid (yield: 65 mg, 78%).[5]

## Characterization of Fmoc-Val-Cit-PAB-MMAE

The identity and purity of the synthesized **Fmoc-Val-Cit-PAB-MMAE** can be confirmed by the following methods:

- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight. For  $C_{73}H_{104}N_{10}O_{14}$ , the calculated  $[M+H]^+$  is 1345.7811.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1H$  and  $^{13}C$  NMR can be used to confirm the chemical structure.[5]
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[5]

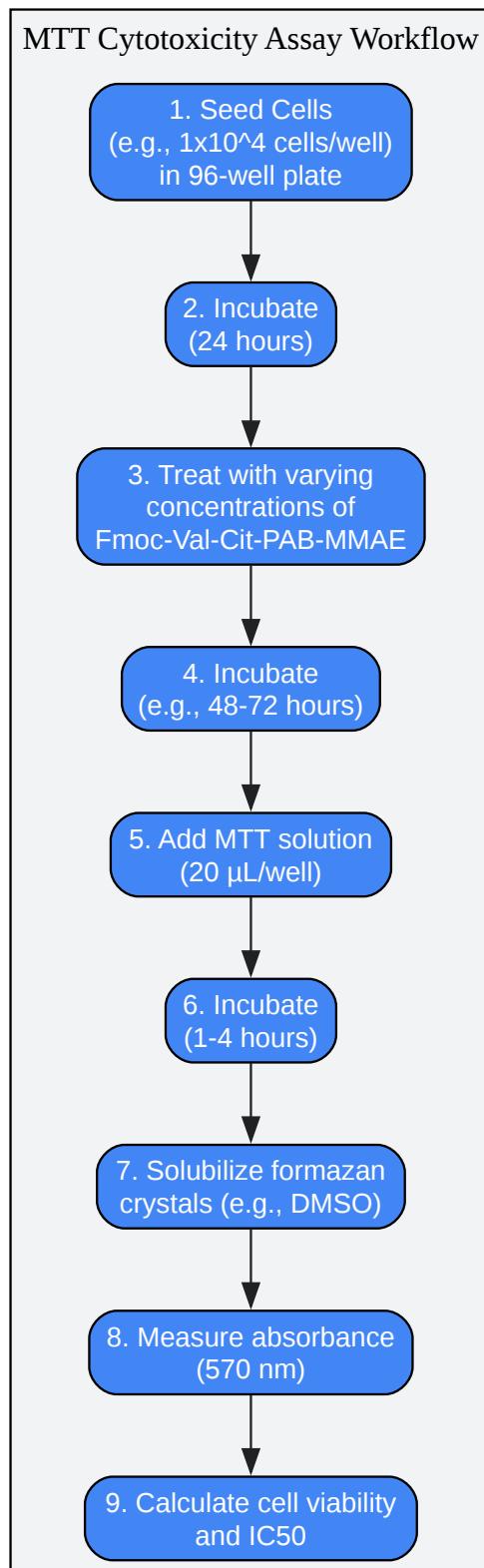
## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxicity of MMAE or an ADC containing the vc-MMAE linker using a colorimetric MTT assay.[10][11]

Materials:

- Cancer cell line of interest (e.g., breast cancer cell lines MDA-MB-468 and MDA-MB-453) [\[10\]](#)
- Complete cell culture medium
- **Fmoc-Val-Cit-PAB-MMAE** or a relevant ADC
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl[\[12\]](#)
- 96-well microplates
- Microplate reader

**Procedure:**



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